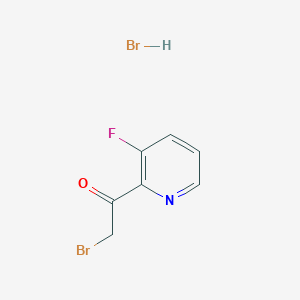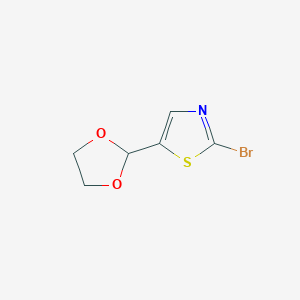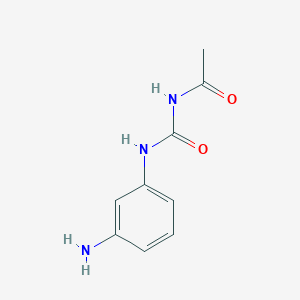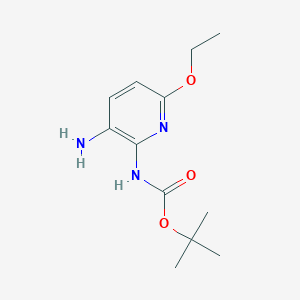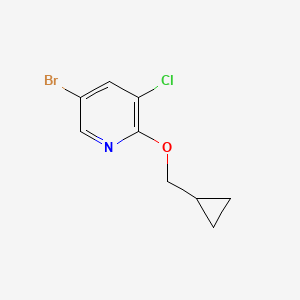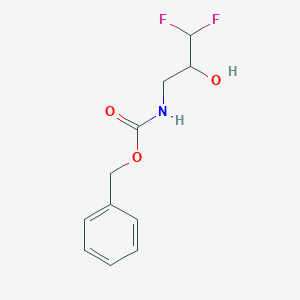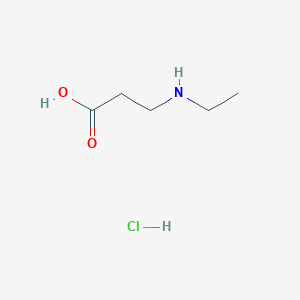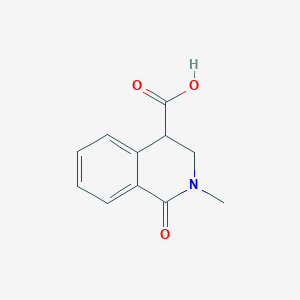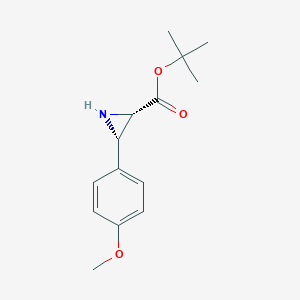
Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate” is a complex organic compound. It contains a tetrahydroquinoline backbone, which is a type of heterocyclic compound. The “5-(aminomethyl)” indicates an amino group (-NH2) attached to the 5th carbon of the quinoline ring via a methylene bridge (-CH2-). The “tert-butyl … carboxylate” part suggests the presence of a carboxylate ester functional group, where the esterifying group is a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, an amino group, and a tert-butyl ester group. The tetrahydroquinoline ring is a bicyclic structure with one nitrogen atom. The amino group is a basic functional group that can participate in various chemical reactions. The tert-butyl ester group is a derivative of carboxylic acid and can be hydrolyzed back to the carboxylic acid under acidic or basic conditions .Chemical Reactions Analysis
The compound contains several functional groups that can undergo various chemical reactions. The amino group can participate in reactions like acylation, alkylation, and condensation. The ester group can undergo reactions like hydrolysis, reduction, and transesterification .Wissenschaftliche Forschungsanwendungen
Intramolecular Charge Transfer
- Charge Transfer Dynamics : Research on related compounds, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), indicates fast and efficient intramolecular charge transfer (ICT) and dual fluorescence in various solvents. This behavior is significant for understanding electron transfer processes in organic molecules (Zachariasse et al., 2004).
Catalytic Systems and Synthesis
Catalytic Systems : A study on di-tert-butyl azodicarboxylate for aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines shows the potential of such compounds in catalytic systems under mild conditions. This is crucial for efficient and sustainable chemical synthesis (Jung et al., 2016).
Facile One-Pot Synthesis : The facile one-pot synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and related compounds demonstrates the practical applications in the synthesis of complex molecules (Ryabukhin et al., 2008).
Molecular Structure and Reactions
- Molecular Structure Studies : Investigations into the molecular structure and reactions of similar compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, provide insights into the structural dynamics of complex organic molecules (Moriguchi et al., 2014).
Drug Development and Chemical Transformations
Drug Development Insights : Studies on compounds like N-tert-butyl isoquine (GSK369796) offer valuable insights into drug development processes, particularly in the synthesis and evaluation of potential pharmaceuticals (O’Neill et al., 2009).
Chemical Transformations : Research on tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its reactions with various reagents highlights the versatility of similar compounds in diverse chemical transformations (Moskalenko & Boev, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-5-7-12-11(10-16)6-4-8-13(12)17/h4,6,8H,5,7,9-10,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXGJIXSLLQRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


